

Application Notes and Protocols for BMS-986158 in Murine Models

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Compound of Interest

Compound Name: BMS-986158

Cat. No.: B606289

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of the BET (Bromodomain and Extra-Terminal domain) inhibitor, **BMS-986158**, in mouse models, based on available preclinical data. The protocols outlined below are intended to serve as a guide for in vivo studies investigating the efficacy of **BMS-986158**.

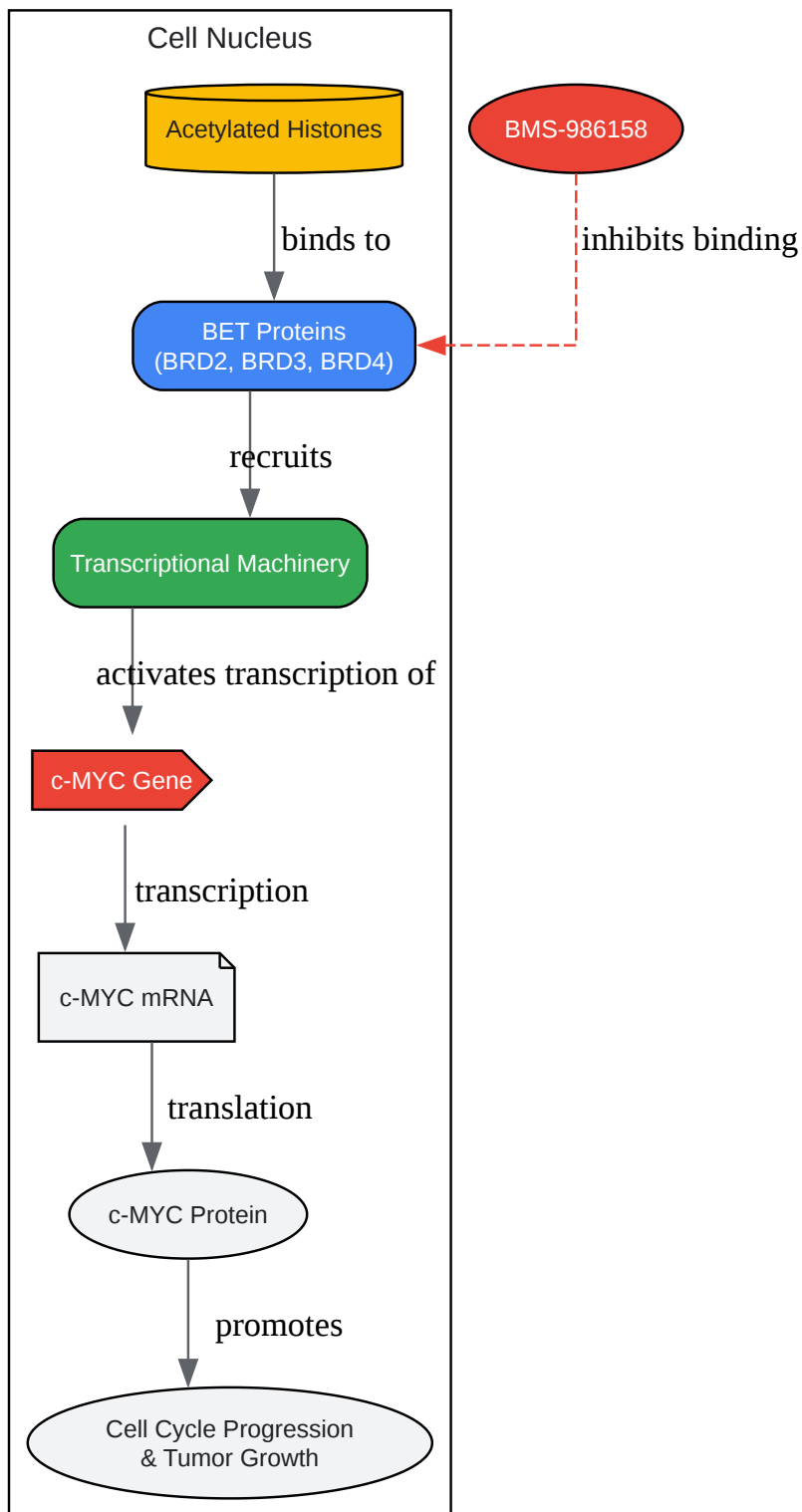
Mechanism of Action

BMS-986158 is a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like c-MYC.[2][3] **BMS-986158** competitively binds to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin and preventing the transcription of their target genes.[1] This disruption of oncogenic signaling pathways leads to cell cycle arrest and inhibition of tumor growth.[4]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway affected by **BMS-986158**.

BMS-986158 Signaling Pathway

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Caption: **BMS-986158** inhibits BET proteins, leading to c-MYC downregulation.

Dosage and Administration in Mice

Quantitative data from preclinical studies on **BMS-986158** in mouse models are summarized below. The primary administration route for in vivo efficacy studies has been oral gavage.

Parameter	Value	Study Context
Efficacious Dose	1.6 mg/kg	Twice daily (BID) administration in patient-derived xenograft (PDX) models.
Dosing Schedule	5 days on, 2 days off	Applied with the 1.6 mg/kg BID dosage in PDX models.
Maximum Tolerated Dose (MTD)	5-10 mg/kg	Once daily (QD) for 10 days.
Maximum Tolerated Dose (MTD)	3.2-4.8 mg/kg	Twice daily (BID) for 10 days.
Administration Route	Oral (p.o.)	Consistently used in preclinical in vivo studies.

Experimental Protocols

Preparation of BMS-986158 for Oral Administration in Mice

This protocol describes a general method for preparing a **BMS-986158** formulation suitable for oral gavage in mice.

Materials:

- **BMS-986158** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)

- Tween 80
- Sterile water for injection or corn oil
- Sterile microcentrifuge tubes
- Pipettes and sterile tips
- Vortex mixer

Protocol:

- Stock Solution Preparation:
 - Prepare a stock solution of **BMS-986158** in DMSO. A typical concentration is 10-25 mg/mL.
 - Ensure the powder is completely dissolved by vortexing.
- Vehicle Preparation (Aqueous-based):
 - In a sterile tube, mix the vehicle components in the following ratio:
 - 5% DMSO
 - 40% PEG300
 - 5% Tween 80
 - 50% Sterile water
 - Vortex thoroughly to ensure a homogenous solution.
- Vehicle Preparation (Oil-based):
 - In a sterile tube, mix the vehicle components in the following ratio:
 - 5% DMSO

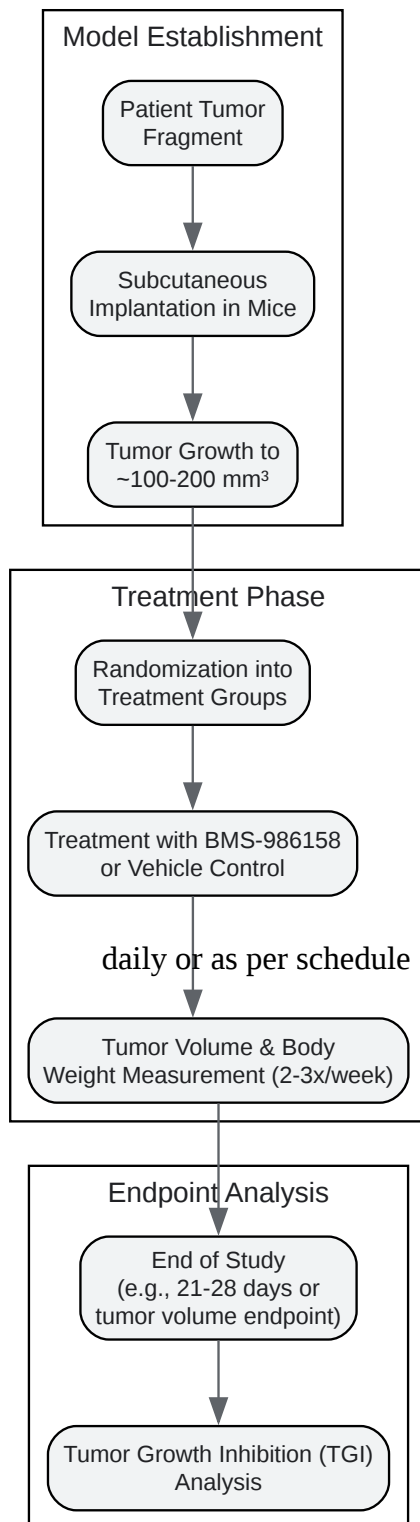
- 95% Corn oil
- Vortex thoroughly to ensure a homogenous solution.
- Final Formulation:
 - Calculate the required volume of the **BMS-986158** stock solution to achieve the desired final dosing concentration.
 - Add the calculated volume of the stock solution to the appropriate volume of the prepared vehicle.
 - Vortex the final formulation extensively to ensure uniform suspension of the compound.
 - It is recommended to prepare the final formulation fresh on the day of dosing.

In Vivo Efficacy Study in Patient-Derived Xenograft (PDX) Mouse Models

This protocol outlines a typical workflow for evaluating the antitumor activity of **BMS-986158** in mice bearing patient-derived xenografts.

Experimental Workflow Diagram:

PDX Model Experimental Workflow

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Caption: Workflow for in vivo efficacy studies using PDX models.

Materials:

- Immunocompromised mice (e.g., NOD-SCID or NSG)
- Established patient-derived tumor fragments
- **BMS-986158** formulation and vehicle control
- Calipers for tumor measurement
- Animal balance
- Appropriate animal housing and husbandry equipment

Protocol:

- Tumor Implantation:
 - Surgically implant patient-derived tumor fragments subcutaneously into the flank of the mice.
 - Allow tumors to establish and grow to a mean volume of approximately 100-200 mm³. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Grouping:
 - Once tumors reach the desired size, randomize mice into treatment and control groups (typically n=8-10 mice per group).
 - Ensure that the mean tumor volume is comparable across all groups at the start of the study.
- Treatment Administration:
 - Administer **BMS-986158** formulation or vehicle control to the respective groups via oral gavage.
 - Follow the desired dosing schedule (e.g., 1.6 mg/kg BID, 5 days on, 2 days off).

- Monitoring:
 - Measure tumor volume and body weight 2-3 times per week.
 - Monitor the general health and well-being of the animals daily.
- Endpoint and Analysis:
 - The study may be terminated after a fixed duration (e.g., 21-28 days) or when tumors in the control group reach a predetermined endpoint volume.
 - Calculate the Tumor Growth Inhibition (TGI) to assess the efficacy of **BMS-986158**. TGI (%) can be calculated as: $[1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$.
 - At the end of the study, tumors can be excised for further pharmacodynamic and biomarker analysis.

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